Methyl 2-(2-formyl-6-methylphenoxy)acetate
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Overview
Description
Methyl 2-(2-formyl-6-methylphenoxy)acetate is an organic compound with the molecular formula C11H12O4 It is a derivative of acetic acid and is characterized by the presence of a formyl group and a methyl group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-formyl-6-methylphenoxy)acetate typically involves the reaction of 2-formyl-6-methylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-formyl-6-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(2-carboxy-6-methylphenoxy)acetic acid.
Reduction: Methyl 2-(2-hydroxymethyl-6-methylphenoxy)acetate.
Substitution: Halogenated or nitrated derivatives of the phenoxy ring.
Scientific Research Applications
Methyl 2-(2-formyl-6-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-formyl-6-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenoxy ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-formylphenoxy)acetate: Lacks the methyl group on the phenoxy ring.
Methyl 2-(2-hydroxy-6-methylphenoxy)acetate: Contains a hydroxyl group instead of a formyl group.
Methyl 2-(2-carboxy-6-methylphenoxy)acetate: Contains a carboxyl group instead of a formyl group.
Uniqueness
Methyl 2-(2-formyl-6-methylphenoxy)acetate is unique due to the presence of both a formyl group and a methyl group on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-(2-formyl-6-methylphenoxy)acetate |
InChI |
InChI=1S/C11H12O4/c1-8-4-3-5-9(6-12)11(8)15-7-10(13)14-2/h3-6H,7H2,1-2H3 |
InChI Key |
NFOKWNZGFUZUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCC(=O)OC |
Origin of Product |
United States |
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